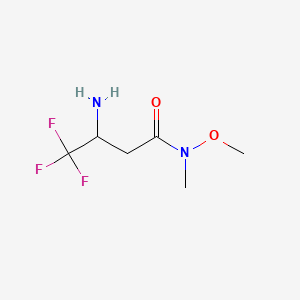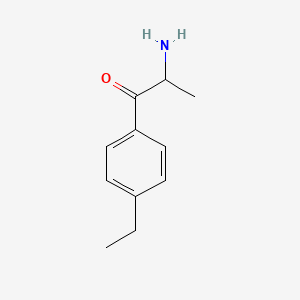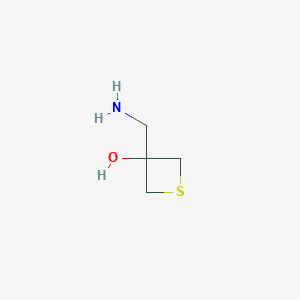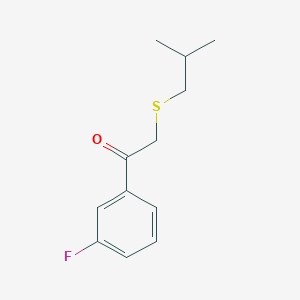
1-(3-Fluorophenyl)-2-(isobutylthio)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluorophenyl)-2-(isobutylthio)ethan-1-one is an organic compound that belongs to the class of ketones It features a fluorophenyl group and an isobutylthio group attached to an ethanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-2-(isobutylthio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and isobutyl mercaptan.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product.
Catalysts: Common catalysts used in this synthesis include Lewis acids such as aluminum chloride or bases like sodium hydroxide.
Solvents: Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is conducted in large-scale reactors to produce significant quantities of the compound.
Purification: The product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
1-(3-Fluorophenyl)-2-(isobutylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution Reagents: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives of the original compound.
科学研究应用
1-(3-Fluorophenyl)-2-(isobutylthio)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3-Fluorophenyl)-2-(isobutylthio)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
1-(3-Fluorophenyl)ethan-1-one: A simpler analog without the isobutylthio group.
1-(4-Chloro-3-fluorophenyl)ethan-1-one: A halogenated derivative with a chlorine atom.
1-[4-(tert-butylsulfanyl)-3-fluorophenyl]ethan-1-one: A compound with a tert-butylsulfanyl group instead of isobutylthio.
属性
分子式 |
C12H15FOS |
|---|---|
分子量 |
226.31 g/mol |
IUPAC 名称 |
1-(3-fluorophenyl)-2-(2-methylpropylsulfanyl)ethanone |
InChI |
InChI=1S/C12H15FOS/c1-9(2)7-15-8-12(14)10-4-3-5-11(13)6-10/h3-6,9H,7-8H2,1-2H3 |
InChI 键 |
SCBULFLRRBFGIQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CSCC(=O)C1=CC(=CC=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


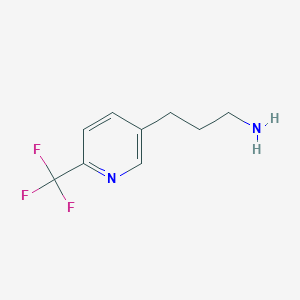
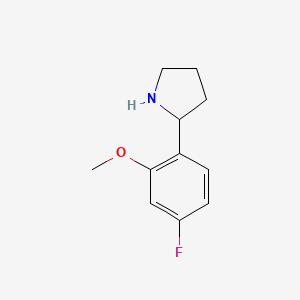
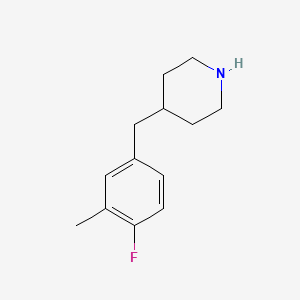
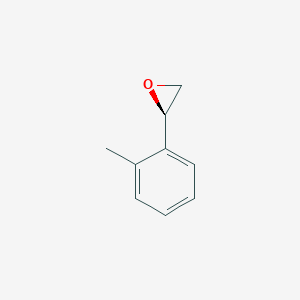
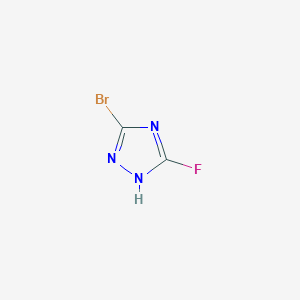
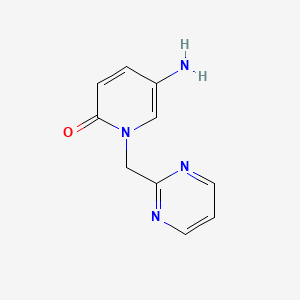
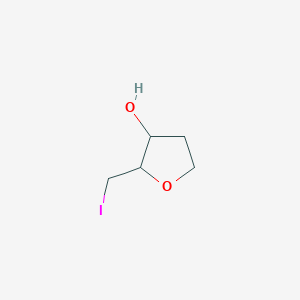
![8-methyl-2-({3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13528337.png)
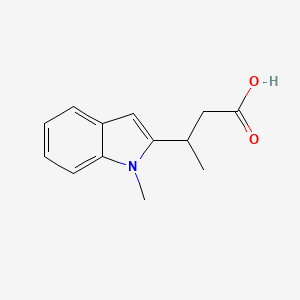
![potassiumtert-butylN-methyl-N-[(trifluoroboranuidyl)methyl]carbamate](/img/structure/B13528345.png)
